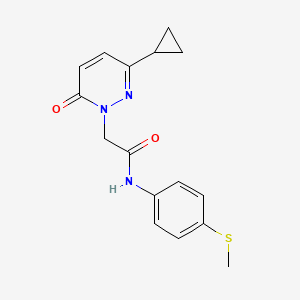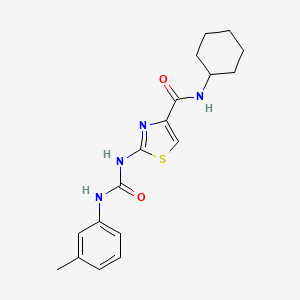![molecular formula C18H12BrN3O3 B2997102 N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 864923-08-0](/img/structure/B2997102.png)
N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as BP-1-102, is a chemical compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in cancer treatment and drug discovery.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the inhibition of the protein kinase CK2, which is a critical regulator of cell growth and survival. CK2 is overexpressed in several types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the disruption of key signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit excellent selectivity towards CK2, with minimal inhibition of other kinases. It has also been found to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for drug development. Additionally, this compound has been shown to enhance the efficacy of other anticancer drugs, such as doxorubicin and cisplatin.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity towards CK2, low toxicity, and good pharmacokinetic properties. However, its synthesis can be challenging, and it may not be suitable for certain experimental setups due to its chemical properties.
Future Directions
There are several potential future directions for the research on N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide. These include exploring its efficacy in combination with other anticancer drugs, investigating its potential applications in other diseases, such as Alzheimer's disease and viral infections, and further optimizing its pharmacokinetic properties for drug development. Additionally, the development of new synthesis methods for this compound could improve its accessibility and facilitate its use in various research settings.
Conclusion
This compound is a promising compound with significant potential for cancer treatment and drug discovery. Its potent antitumor activity, selectivity towards CK2, and low toxicity make it an attractive candidate for drug development. Further research is needed to explore its full potential and optimize its properties for various applications.
Synthesis Methods
N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 2-chloro-4,6-dioxo-1,2,3,4-tetrahydropyrimidine followed by the reaction with 2-(2-oxo-2-phenylethyl)benzo[d]furan-3-carboxylic acid. This method yields this compound with a high yield and purity.
Scientific Research Applications
N-(4-bromophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJWWHYTAAFQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)







![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)